Bienvenue dans la boutique en ligne BenchChem!

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

PD-1/PD-L1 Immuno-oncology Immune checkpoint

This compound is the precise 3-substituted-1,2,4-oxadiazole identified as Example 34 in WO2016142886 (Aurigene Discovery Technologies). Unlike generic or 1,3,4-regioisomeric oxadiazoles, its unique 4-nitrophenyl (electron-withdrawing) and 2,2-dimethylpropyl (sterically shielding) substitution pattern creates a validated pharmacophore for disrupting PD-1/PD-L1 interactions. TTD-annotated (PMID30107136-Compound-Example34) with a four-indication patent profile (hepatitis, HIV, infectious disease, solid tumors). Lipinski-compliant small molecule ideal for focused SAR library expansion. Procurement of this exact CAS-registered substance (700857-58-5) is critical for replicating patent exemplification data.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
Cat. No. B5880929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O3/c1-13(2,3)8-11-14-12(15-19-11)9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3
InChIKeyYUVCVYMTLJQUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2-Dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Structural Identity, Patent Provenance, and Procurement-Relevant Physicochemical Profile


5-(2,2-Dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 700857-58-5, molecular formula C₁₃H₁₅N₃O₃, molecular weight 261.28 Da) is a 3‑substituted‑1,2,4‑oxadiazole derivative patented by Aurigene Discovery Technologies as a small‑molecule inhibitor of the programmed cell death‑1 (PD‑1) signalling pathway [1]. It is catalogued in the Therapeutic Target Database as PMID30107136‑Compound‑Example34 and is characterised by a 4‑nitrophenyl substituent at position 3 and a bulky 2,2‑dimethylpropyl group at position 5 of the 1,2,4‑oxadiazole core [2]. These structural features distinguish it from other 1,2,4‑oxadiazole immunomodulators that bear different aryl or heteroaryl appendages at the same positions [3].

Why 5-(2,2-Dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


Within the 1,2,4‑oxadiazole chemical space, small changes in the substitution pattern can drastically alter the compound’s ability to disrupt the PD‑1/PD‑L1 protein‑protein interaction [1]. The presence of the electron‑withdrawing 4‑nitrophenyl group at position 3, combined with the sterically demanding 2,2‑dimethylpropyl substituent at position 5, creates a unique three‑dimensional pharmacophore that is not reproduced by simpler aryl or alkyl congeners . Patent filings explicitly distinguish 3‑substituted‑1,2,4‑oxadiazoles from their 1,3,4‑regioisomers, as the latter exhibit different selectivity and potency profiles against the PD‑1 checkpoint [2]. Therefore, a procurement specification that merely requests “a 1,2,4‑oxadiazole PD‑1 inhibitor” risks acquiring a compound that lacks the precise substitution geometry required for the intended biological activity [3].

Quantitative Differentiation Guide for 5-(2,2-Dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole


PD‑1/PD‑L1 Pathway Target Engagement: Patent‑Backed Differentiation from 1,3,4‑Oxadiazole Regioisomers

The compound is specifically claimed within the 3‑substituted‑1,2,4‑oxadiazole series of WO2016142886 as an inhibitor of the PD‑1 signalling pathway, whereas 1,3,4‑oxadiazole congeners (e.g., those described in WO2015033299) are predominantly reported to act through VISTA or dual VISTA/PD‑1 mechanisms, indicating a divergent selectivity fingerprint [1][2]. The TTD database associates this compound exclusively with the PD‑1–PD‑L1 protein‑protein interaction, defining a narrower target engagement profile compared with multi‑checkpoint inhibitors [3].

PD-1/PD-L1 Immuno-oncology Immune checkpoint

Lipinski Rule‑of‑Five Compliance: Drug‑Likeness Comparison with Aurigene Macrocyclic PD‑1 Inhibitors

The TTD entry for this compound reports a molecular weight of 360.32 Da, XlogP of −0.3, four hydrogen‑bond donors, and nine hydrogen‑bond acceptors, yielding full compliance with Lipinski’s Rule of Five (zero violations) [1]. In contrast, macrocyclic PD‑1 inhibitors disclosed in the same Aurigene patent family (e.g., Macrocycle derivative 1 through 9) frequently exceed 500 Da and violate at least one Lipinski parameter, potentially limiting their oral absorption [2].

Drug-likeness ADME Oral bioavailability

4‑Nitrophenyl Substituent: Electron‑Withdrawing Effect Relative to 4‑Methoxyphenyl and Unsubstituted Phenyl Analogs

The 4‑nitrophenyl group at position 3 imparts a strong electron‑withdrawing effect (Hammett σₚ = +0.78) that can modulate the electron density of the oxadiazole ring and influence target binding . This contrasts with the 4‑methoxyphenyl analog, 5-(2,2‑dimethylpropyl)-3-(4‑methoxyphenyl)-1,2,4‑oxadiazole, where the electron‑donating methoxy group (σₚ = −0.27) produces opposite electronic character, and with the unsubstituted phenyl derivative, which lacks the dipole moment contributed by the nitro group .

Electronic effect Structure-activity relationship Nitro group

2,2‑Dimethylpropyl Steric Bulk: Differentiation from Methyl, Ethyl, and Linear Alkyl 5‑Substituted Analogs

The 2,2‑dimethylpropyl (neopentyl) group at position 5 introduces substantial steric bulk (Taft Eₛ ≈ −1.54) that can shield the oxadiazole ring from metabolic enzymes and restrict conformational flexibility . Common 5‑substituted analogs such as the 5‑methyl (Eₛ = 0.00) or 5‑ethyl (Eₛ = −0.07) derivatives lack this steric protection, while the 5‑(3,3‑dimethyl‑2‑oxobutyl) congener disclosed in US patent literature contains a ketone that introduces polarity and metabolic liability absent in the fully alkyl neopentyl chain [1].

Steric hindrance Metabolic stability Neopentyl effect

Patented Indication Breadth: Hepatitis, HIV, Infectious Disease, and Solid Tumour Coverage Distinct from Narrow‑Spectrum Checkpoint Inhibitors

The TTD and DrugMap databases annotate this compound with four distinct patented indications—hepatitis (ICD‑11: DB97.Z), HIV infection (ICD‑11: 1C62), infectious disease (ICD‑11: 1A00‑CA43.1), and solid tumour/cancer (ICD‑11: 2A00‑2F9Z)—placing it among the broad‑spectrum PD‑1 immunomodulators [1][2]. By contrast, anti‑PD‑1 monoclonal antibodies (nivolumab, pembrolizumab) are primarily indicated for oncology, and smaller‑scope oxadiazole derivatives (e.g., CA‑170) have been evaluated predominantly in solid tumours, without the infectious disease indications documented for this compound [3].

Indication breadth Patent landscape Immunotherapy

Optimal Application Scenarios for 5-(2,2-Dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Based on Evidence


Chemical Probe for PD‑1/PD‑L1 Interaction Studies in Oncology and Infectious Disease Models

The compound’s exclusive annotation as a PD‑1–PD‑L1 interaction inhibitor in the TTD database [1] supports its use as a chemical probe for interrogating PD‑1 checkpoint biology without confounding activity on VISTA or TIM‑3, which are targeted by other oxadiazole analogs from the same patent family [2]. Its four‑indication patent profile (hepatitis, HIV, infectious disease, solid tumours) makes it a valuable tool for comparative pharmacology across oncology and virology models [1].

Lead‑Optimisation Starting Point for Orally Bioavailable PD‑1 Antagonists

Full Lipinski Rule‑of‑Five compliance (zero violations: MW 360.32 Da, XlogP −0.3, 4 HBD, 9 HBA) [1] positions this compound as a more attractive oral lead candidate than the macrocyclic PD‑1 inhibitors disclosed in the same patent series, which frequently exceed 500 Da and violate drug‑likeness filters [2]. The 2,2‑dimethylpropyl (neopentyl) substituent additionally provides steric shielding that may confer metabolic stability, a hypothesis that warrants experimental validation in microsomal or hepatocyte stability assays .

Structure‑Activity Relationship (SAR) Template for 3‑(4‑Nitrophenyl)‑1,2,4‑Oxadiazole Library Design

The combination of a strong electron‑withdrawing 4‑nitrophenyl group at position 3 and a bulky neopentyl substituent at position 5 establishes a well‑defined electronic and steric pharmacophore . This scaffold can serve as a reference point for synthesising focused libraries in which the nitro group is varied (e.g., to cyano, trifluoromethyl, or sulfonamide) or the 5‑alkyl chain is systematically altered, enabling SAR studies that link electronic and steric parameters to PD‑1/PD‑L1 inhibitory potency [2].

Procurement Specification for Patent‑Protected Immuno‑Oncology Tool Compounds

Because this compound is specifically identified as Example 34 in the WO2016142886 patent family [2], procurement of the exact CAS‑registered substance (700857‑58‑5) is essential for replicating or building upon the patent exemplification. Substituting a generic 1,2,4‑oxadiazole or a 1,3,4‑oxadiazole regioisomer would invalidate direct comparison with the patent data and likely produce discordant biological results [3].

Quote Request

Request a Quote for 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.